1-(4-Methoxyphenethyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-29-18-10-8-16(9-11-18)12-13-24-23(28)25-19-6-3-2-5-17(19)15-21-26-22(27-30-21)20-7-4-14-31-20/h2-11,14H,12-13,15H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIBLKZTMACWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxyphenethyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Basic Information
- Common Name: 1-(4-Methoxyphenethyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- CAS Number: 1797077-12-3
- Molecular Formula: C23H22N4O3S
- Molecular Weight: 434.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the thiophenyl and oxadiazole moieties suggests potential interactions with enzyme systems and receptors involved in various metabolic pathways.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . This suggests that 1-(4-Methoxyphenethyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea may have similar effects.
Neuroprotective Effects
Research has shown that certain urea derivatives possess neuroprotective properties. Specifically, compounds that inhibit mutant superoxide dismutase (SOD1) have been linked to neuroprotection in models of amyotrophic lateral sclerosis (ALS) . The structural similarities may indicate that the compound could also exhibit protective effects against neurodegenerative diseases.
Antimicrobial Activity
The presence of the thiophene ring has been associated with antimicrobial properties. Several studies have documented the efficacy of thiophene-containing compounds against various bacterial strains . While specific data on this compound is limited, its structural components suggest potential antimicrobial activity.
Synthesis and Evaluation
A study focused on synthesizing similar urea derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesis involved using thiophene-based reactions under controlled conditions to optimize yield and purity .
In Vitro Studies
In vitro assays conducted on related compounds showed promising results in inhibiting tumor growth in various cancer cell lines. For example, derivatives with similar structural motifs were tested for their ability to induce apoptosis in breast cancer cells, yielding IC50 values in the low micromolar range .
Comparative Analysis
Scientific Research Applications
The compound 1-(4-Methoxyphenethyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a novel synthetic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, mechanisms of action, and potential therapeutic uses.
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-Methoxyphenethyl)-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea exhibit significant anticancer properties. The incorporation of the thiophene and oxadiazole groups enhances the compound's ability to inhibit cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
- Cell Lines Tested : MDA-MB 231 (breast cancer), A549 (lung cancer).
- Results : The compound demonstrated IC50 values indicating potent antiproliferative effects against these cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Urease Inhibition
Urease is an enzyme linked to various health issues, including kidney stones and peptic ulcers. Compounds derived from urea structures have shown promise as urease inhibitors.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies have shown that it can inhibit key inflammatory pathways.
Case Study: COX Inhibition
In studies assessing cyclooxygenase (COX) inhibition:
- Efficacy : The compound exhibited IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating strong anti-inflammatory activity.
Antiviral Activity
Preliminary investigations suggest that derivatives of this compound may possess antiviral properties, particularly against RNA viruses.
Findings from Recent Studies
Compounds with similar structural features have shown effective concentrations (EC50) ranging from 0.20 to 0.35 μM against various viral strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share urea/thiourea backbones combined with heterocyclic or aromatic substituents. Below is a detailed comparison based on structural motifs, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Heterocyclic Core Influence :
- 1,2,4-Oxadiazole (target compound): Offers metabolic stability and hydrogen-bonding sites, favoring enzyme inhibition .
- 1,2,4-Triazole/Thiazole : More polar, with triazoles showing stronger antimicrobial activity due to metal-binding capacity .
- Thiadiazole : Sulfur-containing cores (e.g., 1,2,3-thiadiazole) enhance redox activity, useful in antiparasitic applications .
Substituent Effects: 4-Methoxyphenethyl: Increases lipophilicity vs. Trifluoromethyl (CF₃): Electron-withdrawing effect stabilizes compounds against oxidation, as seen in SI98 . Thiophene vs. Thioether: Thiophene (target) enables π-stacking, while thioethers () improve membrane permeability .
Biological Activity Trends :
- Antimicrobial : Triazole-thioether derivatives () show potent activity due to dual targeting of membranes and enzymes .
- Anticancer : Thiazole-urea compounds () with piperazine groups exhibit kinase inhibition via solubility-enhanced binding .
- Enzyme Inhibition : The target’s oxadiazole-thiophene motif may mimic ATP-binding sites in kinases, similar to biphenyl-oxadiazole analogs .
Synthetic Accessibility :
- Urea formation via isocyanate reactions is common (e.g., ), but thiophene-containing precursors (target) may require specialized oxadiazole cyclization steps .
Table 2: Physicochemical Properties
| Compound Type | Molecular Weight Range (g/mol) | LogP (Predicted) | Notable Features |
|---|---|---|---|
| Target Compound | ~480-500 | 3.5-4.0 | High lipophilicity (4-methoxyphenethyl) |
| Triazole-urea derivatives | 400-450 | 2.5-3.5 | Moderate solubility (polar triazole core) |
| Thiazole-urea derivatives | 480-600 | 2.0-3.0 | Enhanced solubility (piperazine substituents) |
| Thiadiazole-urea derivatives | 450-500 | 3.0-4.0 | Redox-active (sulfur groups) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
